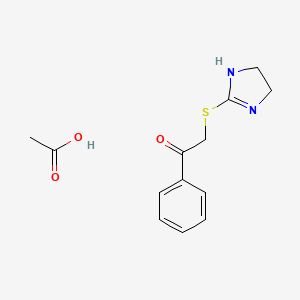
acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone is a compound that features an imidazole ring, a phenyl group, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone typically involves the reaction of 4,5-dihydro-1H-imidazole-2-thiol with phenacyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenyl ring can be reduced to form alcohols.
Substitution: The imidazole ring can undergo various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
2-(4,5-dihydro-1H-imidazol-2-ylthio)acetic acid: Similar structure but lacks the phenyl group.
4,5-dihydro-1H-imidazole-2-thiol: The precursor in the synthesis of the target compound.
Phenacyl bromide: Another precursor used in the synthesis.
Uniqueness
The uniqueness of acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone lies in its combined structural features, which include an imidazole ring, a phenyl group, and a sulfanyl group. This combination provides a unique set of chemical and biological properties that are not found in the similar compounds listed above .
Propiedades
Número CAS |
6333-73-9 |
|---|---|
Fórmula molecular |
C13H16N2O3S |
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C11H12N2OS.C2H4O2/c14-10(9-4-2-1-3-5-9)8-15-11-12-6-7-13-11;1-2(3)4/h1-5H,6-8H2,(H,12,13);1H3,(H,3,4) |
Clave InChI |
LRKXYNPFBZOGQU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CN=C(N1)SCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


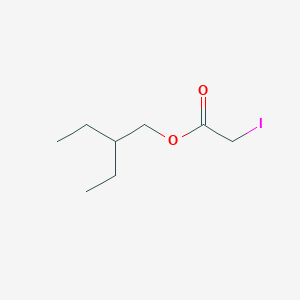

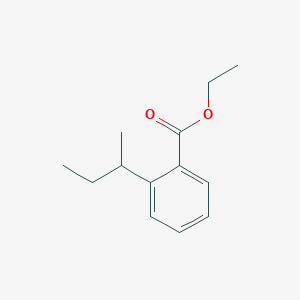
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)
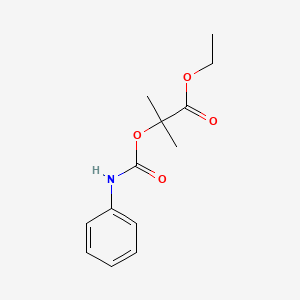
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
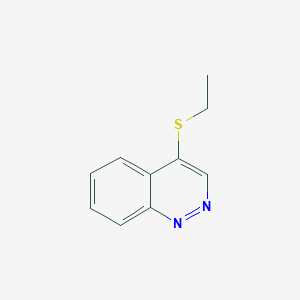
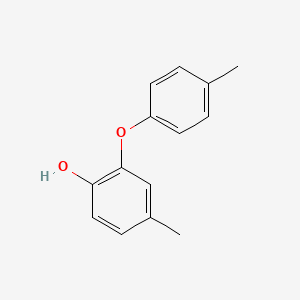
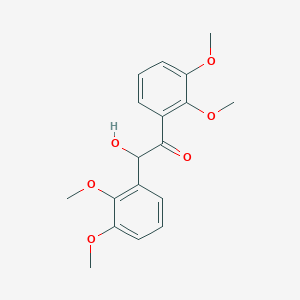
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
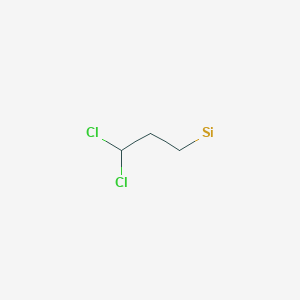
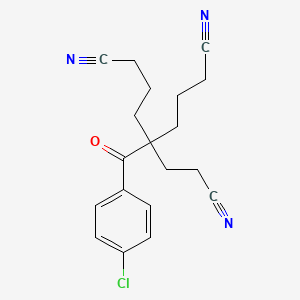
![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
